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Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate
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Overview
Description
Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate is an organic compound that features a trifluoromethoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate typically involves the reaction of 5-(trifluoromethoxy)pyridine with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate has shown promise in medicinal chemistry due to its biological activities. The trifluoromethoxy group is known to improve metabolic stability and bioavailability, making compounds more effective as pharmaceuticals.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound possess significant antimicrobial properties. For instance, compounds synthesized from this base structure have been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Test Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
Compound C | Candida albicans | 8 µg/mL |
The above table summarizes the effectiveness of various derivatives, highlighting their potential for development into new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .
Agrochemical Applications
The compound's unique chemical properties also lend themselves to applications in agrochemicals. The trifluoromethoxy group can enhance the efficacy of pesticides and herbicides by improving their stability and activity against pests.
Herbicidal Activity
Research has demonstrated that this compound exhibits herbicidal activity against a range of weed species. Field trials have shown that formulations containing this compound can effectively reduce weed populations while being less toxic to crops .
Table 2: Herbicidal Efficacy of this compound
Weed Species | Application Rate (g/ha) | Efficacy (%) |
---|---|---|
Amaranthus retroflexus | 200 | 90 |
Cynodon dactylon | 150 | 85 |
Echinochloa crus-galli | 250 | 95 |
This table illustrates the effectiveness of the compound in controlling specific weed species, showcasing its potential utility in agricultural practices.
Synthesis and Chemical Properties
The synthesis of this compound involves several steps, including the introduction of the trifluoromethoxy group into the pyridine ring. This process is crucial for enhancing the compound's biological activities.
3.1 Synthetic Route Overview
The synthetic pathway typically involves:
- Preparation of the pyridine derivative.
- Introduction of the trifluoromethoxy group via electrophilic substitution.
- Esterification with ethyl acetate.
Each step requires careful optimization to ensure high yield and purity of the final product .
Case Studies
Several case studies highlight the applications and effectiveness of this compound in both medicinal and agricultural contexts.
Case Study: Antimicrobial Screening
In a study published in a peer-reviewed journal, researchers synthesized various derivatives based on this compound and evaluated their antimicrobial activities using standardized methods . The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential for development into new antibiotics.
Case Study: Agricultural Field Trials
Another study focused on field trials assessing the herbicidal efficacy of formulations containing this compound against common weeds . The trials demonstrated significant reductions in weed biomass compared to untreated controls, indicating strong potential for use in integrated pest management strategies.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate and its derivatives involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate
- Ethyl 2-(3-{[4-(trifluoromethoxy)phenyl]carbamoyl}pyridin-2-yl)acetate
- 1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine
Comparison: Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethoxy group is known to enhance the pharmacological properties of organic compounds, influencing their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyridine ring substituted with a trifluoromethoxy group and an acetate moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, this compound was evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Methicillin-resistant Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The compound showed notable activity against MRSA at an MIC of 32 μg/mL, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using various in vitro assays. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
Table 2: COX Inhibition by this compound
Compound | IC50 (μM) |
---|---|
This compound | 0.05 ± 0.01 |
Celecoxib | 0.04 ± 0.01 |
The results indicated that the compound exhibits potent COX-2 inhibition comparable to that of celecoxib, a well-known anti-inflammatory drug .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Apoptosis Induction in Cancer Cells
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- Increased caspase-3 activity : A marker for apoptosis.
- Reduced cell viability : Approximately 70% reduction at a concentration of 50 μM after 24 hours.
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. The presence of the trifluoromethoxy group significantly enhances lipophilicity and electron-withdrawing capacity, improving binding affinity to biological targets.
Table 3: SAR Insights on Trifluoromethoxy Compounds
Modification | Effect on Activity |
---|---|
Addition of trifluoromethoxy | Increased potency against COX enzymes |
Substitution on pyridine ring | Altered selectivity towards bacterial strains |
These insights guide further research and development efforts to enhance the efficacy and specificity of related compounds .
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
ethyl 2-[5-(trifluoromethoxy)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H10F3NO3/c1-2-16-9(15)5-7-3-4-8(6-14-7)17-10(11,12)13/h3-4,6H,2,5H2,1H3 |
InChI Key |
KKVWHTZLFNEPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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